methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate
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Overview
Description
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate typically involves a multi-step process. One common method includes the following steps :
Formation of Isoindoloquinazoline Core: The core structure is synthesized using a three-component imino Diels-Alder reaction involving anilines, o-phthalaldehyde, and dienophiles such as isoprene.
Functionalization: The core structure is then functionalized with various substituents to introduce the desired functional groups.
Coupling with Glycine Derivative: The final step involves coupling the functionalized isoindoloquinazoline with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as topoisomerase II and DNA gyrase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antitumor and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Isoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Camptothecin: An alkaloid with a similar mechanism of action, used as an anticancer agent.
Uniqueness
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is unique due to its specific functional groups and the presence of a glycine derivative, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]acetate |
InChI |
InChI=1S/C24H25N3O5/c1-32-21(29)15-25-20(28)13-3-2-8-14-26-22-16-9-4-5-10-17(16)24(31)27(22)19-12-7-6-11-18(19)23(26)30/h4-7,9-12,22H,2-3,8,13-15H2,1H3,(H,25,28) |
InChI Key |
KXZDADOPEXEJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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